molecular formula C20H22N4O3S B606210 BLZ945 CAS No. 953769-46-5

BLZ945

Cat. No.: B606210
CAS No.: 953769-46-5
M. Wt: 398.5 g/mol
InChI Key: ADZBMFGQQWPHMJ-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BLZ-945, also known as 4-[(2-((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yloxy]-N-methylpicolinamide, is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This receptor is crucial for the differentiation, proliferation, and survival of macrophages and osteoclasts. BLZ-945 has shown significant potential in treating diseases associated with abnormal macrophage activity, including various cancers and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BLZ-945 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of BLZ-945 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BLZ-945 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which retain significant biological activity .

Mechanism of Action

BLZ-945 exerts its effects by selectively inhibiting the CSF-1R kinase. This inhibition blocks the signaling pathways involved in the differentiation, proliferation, and survival of macrophages. The compound also modulates the tumor microenvironment by reducing the recruitment of tumor-associated macrophages and enhancing the infiltration of effector T cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BLZ-945 is unique due to its high selectivity for CSF-1R and its ability to penetrate the brain, making it particularly effective in treating central nervous system disorders. Additionally, its favorable pharmacokinetic profile and potent anti-tumor activity distinguish it from other CSF-1R inhibitors .

Biological Activity

BLZ945 is a selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), primarily investigated for its potential in treating various cancers and conditions involving macrophage activation. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, clinical implications, and significant findings from recent studies.

This compound exerts its effects by inhibiting CSF-1R, which plays a critical role in the proliferation and survival of macrophages. By blocking this receptor, this compound alters macrophage polarization, shifting them from a pro-tumorigenic M2-like phenotype to a more phagocytic and anti-tumorigenic state. This mechanism is particularly relevant in the context of gliomas and other tumors where tumor-associated macrophages (TAMs) contribute to tumor growth and immune evasion.

Key Research Findings

  • Efficacy in Glioma Models :
    • In preclinical studies involving PDG-driven glioma models, this compound demonstrated significant tumor debulking after just 7 days of treatment, with a median survival increase from 5.7 weeks in vehicle-treated cohorts to 26 weeks in this compound-treated mice .
    • The treatment led to a notable reduction in glioma size and improved survival rates, with 64.3% of treated animals surviving to the study endpoint .
  • Impact on Tumor Microenvironment :
    • This compound treatment resulted in decreased levels of M2-like macrophages and an increase in phagocytic activity among TAMs, contributing to reduced tumor progression .
    • A study highlighted that even in advanced gliomas, this compound could induce a dormancy phase in tumors, suggesting long-term therapeutic potential despite eventual resistance observed in some cases .
  • Effects on Viral Infections :
    • Recent studies have explored the use of this compound in models of HIV and SIV (simian immunodeficiency virus). The compound significantly reduced viral DNA loads by 95%–99% in brain tissues without adversely affecting microglia or causing liver toxicity .
    • This suggests that this compound may offer new avenues for targeting viral reservoirs in the brain, which are often resistant to conventional antiretroviral therapies.

Case Study 1: Glioma Treatment

A study conducted on mice with PDG-driven gliomas showed that treatment with this compound led to significant tumor regression within one week. The majority of tumors not only halted growth but also regressed significantly, highlighting the drug's potential as an effective therapeutic agent against aggressive brain tumors.

Case Study 2: HIV Research

In a separate investigation focusing on HIV reservoirs in the brain, this compound treatment resulted in a dramatic decrease in perivascular macrophages expressing HIV receptor sites. This reduction correlated with decreased viral loads across multiple brain regions, suggesting that CSF-1R inhibition could be pivotal in eradicating latent viral infections.

Data Summary

Study FocusTreatment DurationMedian Survival (weeks)Tumor Volume Reduction (%)Viral Load Reduction (%)
Glioma7 days26SignificantN/A
HIV/SIVVariableN/AN/A95%–99%

Properties

IUPAC Name

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZBMFGQQWPHMJ-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953769-46-5
Record name BLZ-945
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLZ-945
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SOTULETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.